1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their potential therapeutic properties, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction processes. Common reagents used in these reactions include:
- Protecting groups such as silyl ethers or acetals
- Glycosyl donors and acceptors
- Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)
- Reducing agents such as sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol involves its incorporation into biological pathways where it can interfere with the normal function of nucleic acids. This may include:
Molecular Targets: DNA polymerase, RNA polymerase
Pathways Involved: Inhibition of viral replication, induction of apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
- 1,4-Anhydro-3,5-dideoxy-3-(2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol
- 1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-ribo-hexitol
Uniqueness
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H14N2O5 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3R,4R)-4-hydroxy-2-(2-hydroxyethyl)oxolan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c13-4-2-7-9(6(14)5-17-7)12-3-1-8(15)11-10(12)16/h1,3,6-7,9,13-14H,2,4-5H2,(H,11,15,16)/t6-,7+,9+/m0/s1 |
InChI Key |
RLKQJFHYLYXAEI-LKEWCRSYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)CCO)N2C=CC(=O)NC2=O)O |
Canonical SMILES |
C1C(C(C(O1)CCO)N2C=CC(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.